molecular formula C7H9N3O2 B164004 2-(Pyrimidin-2-ylamino)-propionic acid CAS No. 126190-31-6

2-(Pyrimidin-2-ylamino)-propionic acid

Cat. No.: B164004
CAS No.: 126190-31-6
M. Wt: 167.17 g/mol
InChI Key: BAWRRKZCBDUZKE-UHFFFAOYSA-N
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Description

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure that forms part of several larger molecules, including the nucleobases cytosine, thymine, and uracil .


Molecular Structure Analysis

The molecular structure of pyrimidine consists of a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure of “2-(Pyrimidin-2-ylamino)-propionic acid” would depend on the specific locations of the propionic acid and amino groups on the pyrimidine ring.


Chemical Reactions Analysis

Pyrimidine and its derivatives are involved in a wide range of chemical reactions, particularly in the synthesis of pharmaceuticals and other biologically active compounds .


Physical and Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Mechanism of Action

The mechanism of action of a pyrimidine derivative would depend on its specific structure and the biological system in which it is acting. For example, some pyrimidine derivatives have been found to have anti-fibrotic activities .

Future Directions

Research into pyrimidine and its derivatives is ongoing, with many studies focusing on their potential uses in medicine. For example, some researchers are investigating the use of pyrimidine derivatives as anti-fibrotic and anticancer agents .

Properties

IUPAC Name

2-(pyrimidin-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5(6(11)12)10-7-8-3-2-4-9-7/h2-5H,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWRRKZCBDUZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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